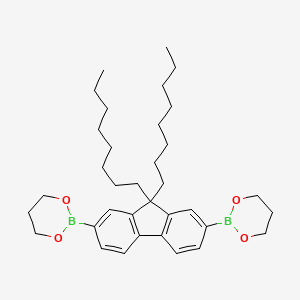

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)

Übersicht

Beschreibung

The compound "2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)" is a derivative of poly(2,7-fluorene), which is a class of polymers known for their photoluminescent properties. These derivatives are synthesized through palladium-catalyzed couplings and exhibit promising characteristics for the fabrication of efficient blue-light-emitting devices due to their high quantum yields and blue emission in solution .

Synthesis Analysis

The synthesis of poly(2,7-fluorene) derivatives, which are closely related to the compound , involves palladium-catalyzed couplings between various 9,9-disubstituted or 9-monosubstituted 2,7-dibromofluorenes and 2,7-bis(4,4,5,5-tetramethyl-

Wissenschaftliche Forschungsanwendungen

Optical Properties and Applications

- Photoluminescence and Electronic Applications : Copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) demonstrate blue light emission with wide optical bandgaps, suitable for optoelectronic applications. These copolymers, when combined with CdTe nanocrystals, exhibit color-tuning capabilities, suggesting potential uses in display technologies and light-emitting devices (Kanelidis et al., 2011).

Material Synthesis and Characterization

- Synthesis of Electrochromic Polymers : Novel electrochromic polymers have been synthesized using this compound, showcasing excellent redox activity and potential for electrochromic applications. These polymers are characterized by their good optical contrast and coloration efficiency, indicating potential in smart window technologies and electronic displays (Jiang et al., 2016).

Photophysical Properties

- Study of Photophysical Properties : The compound has been used in the study of conjugated polymers for photonic applications, where its photophysical properties like emission and quantum yields play a crucial role in the development of efficient light-emitting materials (Výprachtický et al., 2010).

Applications in Organic Electronics

- Organic Solar Cells and Electron Acceptors : The compound has been used in the design of non-fullerene electron acceptors for organic solar cells, showing impressive open-circuit voltage and power conversion efficiency. This highlights its potential in the renewable energy sector, particularly in the development of efficient and cost-effective solar energy harvesting materials (Patil et al., 2014).

Polymer Research

- Polyurethane Synthesis : Rapid microwave-promoted synthesis of polyurethanes from a fluorene unit-containing diol, which includes this compound, demonstrates the feasibility of efficient polymer production methods. This research contributes to the development of advanced materials with potential applications in various industrial sectors (Hiroki et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the synthesis of polymer semiconductors . It is used as a precursor in the application of OLED (Organic Light Emitting Diodes), PLED (Polymer Light Emitting Diodes), OFET (Organic Field-Effect Transistors), and Polymer Solar Cells .

Mode of Action

This compound interacts with its targets by being incorporated into the structure of the semiconducting polymers. Its rigid, conjugated structure contributes to the strong blue fluorescence observed in Polyfluorenes (PFs), which are important PLED materials .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting polymers, which are used in various electronic applications .

Pharmacokinetics

Its physical properties such as solubility, melting point, and boiling point are important for its function . It is slightly soluble in water, has a melting point of 127.0 to 131.0 °C, and a predicted boiling point of 701.6±53.0 °C .

Result of Action

The result of the action of 2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is the formation of semiconducting polymers that exhibit strong blue fluorescence . These polymers are used in the fabrication of OLEDs, PLEDs, OFETs, and Polymer Solar Cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent. For example, its solubility in water and its melting and boiling points suggest that it would be more effective in a warm, non-aqueous environment . Additionally, the stability and efficacy of the resulting semiconducting polymers can be affected by factors such as light, heat, and the presence of oxygen .

Safety and Hazards

The safety of “2,2’-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane)” has not been fully studied, so general laboratory safety procedures should be followed when handling it . Avoid skin contact, inhalation, or ingestion of the product . If skin contact or discomfort occurs, rinse immediately or seek medical attention .

Eigenschaften

IUPAC Name |

2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52B2O4/c1-3-5-7-9-11-13-21-35(22-14-12-10-8-6-4-2)33-27-29(36-38-23-15-24-39-36)17-19-31(33)32-20-18-30(28-34(32)35)37-40-25-16-26-41-37/h17-20,27-28H,3-16,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYXDWIILRESPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402605 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317802-08-7 | |

| Record name | 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) valuable in the synthesis of light-emitting polymers?

A: 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) is a versatile building block for creating polymers with desirable optical properties. [, ] Its structure allows it to participate in Suzuki copolymerization reactions, a common method for synthesizing conjugated polymers. Specifically, the dioxaborinane groups act as reactive sites that can readily form bonds with appropriate co-monomers, typically containing bromine atoms, such as those mentioned in the research papers. [, ] This leads to the formation of well-defined alternating copolymers where 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) units are interspersed with units derived from the co-monomer. The resulting polymers often exhibit blue light emission and possess wide optical bandgaps, making them suitable for applications in optoelectronic devices. [, ]

Q2: How does the incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) influence the properties of the resulting polymers?

A2: The incorporation of 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) significantly influences the final properties of the synthesized copolymers. The research highlights two key impacts:

- Optical Properties: The fluorene core of the molecule contributes to the blue light emission observed in the resulting polymers. [, ] The wide optical bandgaps, reported as at least 2.93 eV, are also attributed to the structure of this building block. [] These properties are crucial for applications like light-emitting diodes (LEDs) and other optoelectronic devices.

- Microparticle Formation: The research demonstrates that copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(1,3,2-dioxaborinane) can form stable microparticles in water using a sonication-precipitation method. [] These microparticles retain the bright emission of the polymer, with the added benefit of enhanced quantum yields, reaching up to 0.84. [] This ability to form stable dispersions opens possibilities for applications in bioimaging and sensing.

Q3: Can the optical properties of these copolymers be further tuned, and how?

A: Yes, the research demonstrates that the optical properties, particularly the emission color, can be further tuned by creating composites of the copolymers with semiconductor nanocrystals. [, ] For example, combining the copolymers with cadmium telluride (CdTe) nanocrystals using the sonication-precipitation method allows for a wide range of emission colors beyond the original blue emission. [] This tunability arises from the interaction between the polymer and the nanocrystals, offering a simple and effective way to create materials with tailored optical properties for specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)

![2-Methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B1335177.png)